9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol
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Overview
Description
The compound of interest, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol, is a derivative of the carbazole class. Carbazoles are heterocyclic organic compounds with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound is a tetrahydrocarbazole, indicating the presence of four additional hydrogen atoms, reducing the aromaticity of the system and potentially altering its chemical properties and reactivity .
Synthesis Analysis
The synthesis of related carbazole derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For instance, a new process for synthesizing 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, a compound structurally related to our compound of interest, has been developed using N-methylaniline and 1,3-cyclohexanedione as raw materials. The process includes nitration, hydrogenation, and cyclization steps, with HMCM-41 as a catalyst, achieving a yield of 65.3% . Another example is the synthesis of sterically hindered hexahydrocarbazole derivatives from 4a-methyl-1,2,3,4-tetrahydrocarbazole using organolithium reagents, which provides excellent yields and supports a radical mechanism .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the central ring, which can significantly influence the electronic properties of the molecule. For example, the structure of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed using various spectroscopic techniques, including NMR and mass spectrometry . These techniques are crucial for determining the position of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, leading to a wide range of products. For instance, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride yields 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, while the reaction with urea and thiourea under different conditions produces a mixture of 1-hydroxycarbazoles and 1-carbimido-2,3,4,9-tetrahydro-1H-carbazoles . These reactions demonstrate the versatility of carbazole derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can be influenced by the nature of the substituents attached to the carbazole core. For example, the synthesis of 9-alkyl-1,3,6,8-tetra(α-thienyl) carbazole derivatives revealed their potential as blue light-emitting and hole-transporting materials, with studies on their luminescence characteristics, thermal properties, and electrochemical behavior . Similarly, the introduction of oligo(ethylene glycol) methacrylate and other comonomers to 9-(4-Vinylbenzyl)-9H-carbazole resulted in copolymers with tunable lower critical solution temperatures, indicating their thermoresponsive nature .
Scientific Research Applications
Optoelectronic Materials and Light Emitting Applications
Carbazoles, including structures like 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol, are critically important in the development of optoelectronic materials due to their excellent photophysical properties. Carbazole-based molecules are particularly significant in the fabrication of organic light-emitting diodes (OLEDs). They serve as donor-acceptor type materials, contributing to advancements in thermally activated delayed fluorescence (TADF) applications and as host materials in phosphorescent OLEDs. The bipolar charge transport properties of carbazole units underscore their utility in creating more efficient and durable optoelectronic devices (Ledwon, 2019).
Environmental Studies and Hazard Assessment
The environmental impact and origins of halogenated carbazoles have been extensively studied. These compounds, including derivatives of carbazole, have been identified as persistent organic pollutants with dioxin-like toxicological profiles. Understanding the anthropogenic sources and pathways through which these compounds enter the environment is crucial for assessing ecological risks and developing mitigation strategies. Research has correlated the production of halogenated indigo dyes with the presence of halogenated carbazoles in environmental samples, highlighting the need for monitoring and controlling industrial processes to prevent environmental contamination (Parette et al., 2015).
Synthesis and Chemical Reactions
The synthesis of carbazoles from indoles, including the cascade reactions for annulative π-extension through C–H bond activation, represents a significant area of chemical research. These methodologies facilitate the direct conversion of indoles to carbazoles, highlighting the versatility and efficiency of modern synthetic organic chemistry. Such reactions are fundamental for the production of carbazole-based compounds used in material science, pharmaceuticals, and agrochemical industries. This area of research underlines the continuous quest for novel reactions that can produce complex molecules in a more sustainable and cost-effective manner (Dinda et al., 2020).
Polymer and Material Science
Carbazole derivatives, including this compound, have found extensive application in the field of polymer and material science. The interest in conductive polymers for applications such as OLEDs, capacitors, and memory devices has renewed focus on carbazole-based materials. The synthesis and properties of polycarbazoles and their derivatives have been reviewed, highlighting their application in the development of flexible and wearable electronic devices. This aligns with the broader trend of integrating organic conductive materials into the Internet of Things (IoT), showcasing the potential of carbazole-based polymers in next-generation electronic devices (Bekkar et al., 2020).
Mechanism of Action
Target of Action
Related compounds in the tetrahydrocarbazole class have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .
Mode of Action
It’s known that the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that these substituents may play a crucial role in the compound’s interaction with its targets.
properties
IUPAC Name |
9-methyl-5,6,7,8-tetrahydrocarbazol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h6-8,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZQASHCWXUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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